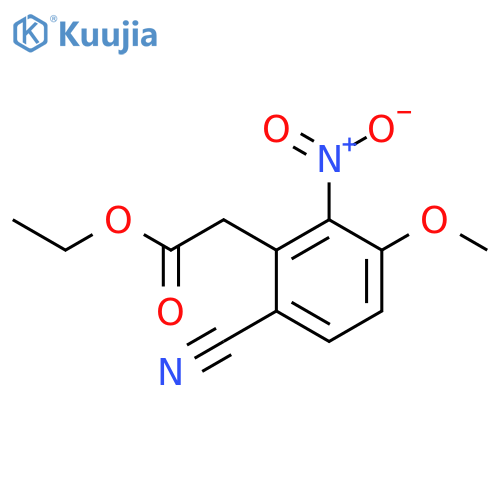Cas no 1804414-39-8 (Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)

1804414-39-8 structure
商品名:Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate
CAS番号:1804414-39-8
MF:C12H12N2O5
メガワット:264.234083175659
CID:4796613
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate
-
- インチ: 1S/C12H12N2O5/c1-3-19-11(15)6-9-8(7-13)4-5-10(18-2)12(9)14(16)17/h4-5H,3,6H2,1-2H3
- InChIKey: KWCQWUWSMAVHQH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C#N)C(=C1[N+](=O)[O-])CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 383
- トポロジー分子極性表面積: 105
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021808-1g |
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate |
1804414-39-8 | 97% | 1g |
1,504.90 USD | 2021-05-31 |
Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
1804414-39-8 (Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate) 関連製品
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
